8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine
Description
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-6-5-13-3-4-15-8(6)14-7/h1-2,13H,3-5H2 |
InChI Key |
MKCSQGPDQONFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Core Formation
One common approach involves the cyclization of appropriately substituted amino alcohols or amino ethers with pyridine derivatives to form the oxazepine ring fused to the pyridine ring. The key step is an intramolecular nucleophilic substitution or condensation that closes the seven-membered oxazepine ring.
- Starting materials: 2-aminopyridines or 2-hydroxypyridines functionalized with side chains bearing hydroxyl or amino groups.
- Cyclization conditions: Typically acidic or basic media under reflux or elevated temperatures to promote ring closure.
- Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate cyclization.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 8-position can be introduced by:
- Use of trifluoromethyl-substituted pyridine precursors: Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine or similar trifluoromethylated pyridine derivatives allows incorporation of the trifluoromethyl group early in the synthesis.
- Electrophilic trifluoromethylation: Post-cyclization trifluoromethylation using reagents like Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under transition-metal catalysis or radical conditions.
- Nucleophilic trifluoromethylation: Employing trifluoromethyl anion equivalents in the presence of suitable leaving groups.
Representative Synthetic Example
A documented synthesis from literature (adapted from oxazepine and pyridine fused systems) proceeds as follows:
This method leverages a transition-metal-free, base-promoted cyclization under mild heating, yielding the desired trifluoromethylated fused heterocycle in high yield and purity.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as DMF or acetonitrile are preferred to dissolve both organic and inorganic reagents and to stabilize intermediates.
- Temperature: Moderate heating (80–120 °C) is often necessary to drive cyclization and substitution reactions.
- Atmosphere: Inert atmosphere (nitrogen or argon) is commonly used to prevent oxidation or side reactions.
- Base: Potassium phosphate or other mild bases facilitate deprotonation and nucleophilic substitution.
Analytical and Purification Methods
- Purification: Silica gel column chromatography is standard to separate the target compound from side products.
- Characterization: NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and melting point determination confirm structure and purity.
- Crystallography: Single crystal X-ray diffraction can be used to verify the fused ring system and trifluoromethyl substitution.
Summary Table of Preparation Methods
| Preparation Aspect | Method Details | Notes |
|---|---|---|
| Core ring formation | Intramolecular cyclization of amino alcohol/pyridine derivatives | Acid or base catalyzed |
| Trifluoromethyl introduction | Use of trifluoromethylated pyridine precursors or electrophilic trifluoromethylation | Early or late-stage functionalization |
| Reaction medium | DMF, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 80–120 °C | Moderate heating required |
| Atmosphere | Nitrogen or argon | To avoid oxidation |
| Purification | Silica gel chromatography | Standard for heterocycles |
| Yield | Up to 94% reported | High efficiency |
Research Findings and Notes
- The use of trifluoromethylated pyridine derivatives as starting materials is advantageous for regioselective incorporation of the trifluoromethyl group.
- Transition-metal-free protocols reduce cost and environmental impact while maintaining high yields.
- The fused heterocyclic system’s stability and reactivity depend on the precise conditions of cyclization and substituent effects.
- The trifluoromethyl group significantly influences the electronic properties and potential biological activity of the compound, making its selective introduction critical.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine has several applications in scientific research:
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as a dopamine antagonist or serotonin receptor modulator, influencing neurotransmitter levels and signaling pathways . These interactions can lead to changes in cellular activity and physiological responses, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Pyrido/Benzo-Oxazepines and Thiazepines
Key Observations :
- Heteroatom Influence : Thiazepines (S instead of O) exhibit distinct electronic profiles, often leading to varied bioactivity (e.g., altered pharmacokinetics) .
Key Findings :
- Pyrido-Oxazepines : Derivatives with the pyrido-oxazepine core (e.g., 8b) demonstrate protein-binding capabilities, as shown in NMR studies where shifts in chemical resonances indicated interaction with TcPEX14, a target for Chagas disease .
- Trifluoromethyl Advantage: The CF₃ group may improve target specificity compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
- Dibenz-oxazepines: Unlike the target compound, dibenz-oxazepines like CR are used non-therapeutically due to their irritant properties .
Biological Activity
8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine (CAS Number: 2089650-07-5) is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₉H₉F₃N₂O
- Molecular Weight : 218.18 g/mol
- Structural Features : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related tetrahydropyridines have shown that they can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Induces apoptosis |
| Related tetrahydropyridines | MX-1 (BRCA1 mutant) | 0.3 | PARP inhibition |
The biological activity of this compound may be attributed to several mechanisms:
- PARP Inhibition : Similar compounds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G1/S or G2/M checkpoints.
Case Studies
-
Study on Antitumor Activity
A study investigated the effects of a related compound on tumor growth in a xenograft model. The results demonstrated a significant reduction in tumor size when administered orally at specific doses.- Model Used : MX-1 breast cancer xenograft
- Results : Tumor size reduced by approximately 50% after 21 days of treatment.
-
Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the antiproliferative effects of tetrahydropyridine derivatives. The study revealed that these compounds could effectively reduce the expression levels of proliferating cell nuclear antigen (PCNA), indicating a decrease in cell proliferation.- Key Findings :
- Reduction in PCNA levels correlates with increased apoptosis.
- Flow cytometry analysis showed a decrease in BrdU-positive cells after treatment.
- Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
